N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide is an organic compound characterized by the presence of a furan ring and a dimethoxyphenyl group
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide is bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: hydrogen bond sub pocket, cleft sub pocket, and hydrophobic pocket . The compound’s interaction with these pockets results in the inhibition of RNAP, thereby affecting bacterial RNA synthesis .
Biochemical Pathways
The inhibition of RNAP disrupts the synthesis of RNAs in bacteria, affecting various biochemical pathways. This disruption can lead to the cessation of bacterial growth and replication .
Pharmacokinetics
The compound’s potent inhibitory activity against rnap suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. It has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methylfuran-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, amines, and various substituted derivatives of the dimethoxyphenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and share structural similarities with N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide.
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound has shown potent antiproliferative activity and is structurally related.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-11(6-7-19-9)14(16)15-12-5-4-10(17-2)8-13(12)18-3/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHCSLVRTFBAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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